An In-depth Technical Guide to 2-Cyclohexylidenehydrazinecarboxamide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2-Cyclohexylidenehydrazinecarboxamide: Structure, Properties, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyclohexylidenehydrazinecarboxamide, a semicarbazone derivative of cyclohexanone, represents a molecule of significant interest in the fields of synthetic chemistry and medicinal research. This technical guide provides a comprehensive overview of its chemical structure, physical properties, and a detailed protocol for its synthesis. Furthermore, it delves into the well-established biological activities of the broader semicarbazone class of compounds, highlighting the potential therapeutic applications of 2-Cyclohexylidenehydrazinecarboxamide in areas such as anticonvulsant, antimicrobial, and anticancer research. This document is intended to serve as a foundational resource for scientists engaged in the exploration and development of novel therapeutic agents.
Chemical Identity and Structure
2-Cyclohexylidenehydrazinecarboxamide, also known as cyclohexanone semicarbazone, is an organic compound with the chemical formula C₇H₁₃N₃O.[1] It belongs to the semicarbazone class of compounds, which are derivatives of aldehydes or ketones formed by a condensation reaction with semicarbazide.[2]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (cyclohexylideneamino)urea[1] |
| CAS Number | 1589-61-3[1] |
| Molecular Formula | C₇H₁₃N₃O[1] |
| Molecular Weight | 155.20 g/mol [1] |
| Synonyms | Cyclohexanone semicarbazone, (Cyclohexylideneamino)urea, Cyclohexanone semicarbazide[1] |
The molecular structure of 2-Cyclohexylidenehydrazinecarboxamide is characterized by a cyclohexyl ring attached to a hydrazinecarboxamide moiety through a carbon-nitrogen double bond (imine functionality).
Figure 1: Chemical structure of 2-Cyclohexylidenehydrazinecarboxamide.
Synthesis of 2-Cyclohexylidenehydrazinecarboxamide
The synthesis of 2-Cyclohexylidenehydrazinecarboxamide is a classic example of a condensation reaction between a ketone (cyclohexanone) and a hydrazine derivative (semicarbazide). The reaction proceeds via nucleophilic addition of the terminal amino group of semicarbazide to the carbonyl carbon of cyclohexanone, followed by the elimination of a water molecule to form the C=N double bond characteristic of a semicarbazone.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of semicarbazones.[3][4]
Materials:
-
Cyclohexanone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve semicarbazide hydrochloride (0.1 M) and sodium acetate (0.1 M) in water.
-
In a separate beaker, prepare a hot ethanolic solution of cyclohexanone (0.1 M).
-
Slowly add the hot ethanolic solution of cyclohexanone to the aqueous solution of semicarbazide hydrochloride and sodium acetate with constant stirring.[3]
-
Reflux the resulting mixture on a water bath at 70-80 °C for 25-30 minutes.[3]
-
Upon cooling the reaction mixture, a white solid product will precipitate out.
-
Filter the solid product using suction filtration and wash it with cold ethanol.
-
Dry the product in the air. For further purification, the crude product can be recrystallized from ethanol.
Figure 2: Workflow for the synthesis of 2-Cyclohexylidenehydrazinecarboxamide.
Physical and Chemical Properties
A comprehensive understanding of the physicochemical properties of 2-Cyclohexylidenehydrazinecarboxamide is essential for its application in research and development.
| Property | Value/Description | Source |
| Appearance | White solid | [3] |
| Melting Point | 165-166 °C | [3] |
| Solubility | Soluble in ethanol. | [3] |
| Molecular Formula | C₇H₁₃N₃O | [1] |
| Molecular Weight | 155.20 g/mol | [1] |
Spectral Data
The structural elucidation of 2-Cyclohexylidenehydrazinecarboxamide is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the cyclohexyl ring and the N-H protons of the hydrazinecarboxamide moiety. The cyclohexyl protons would appear as multiplets in the aliphatic region, while the N-H protons would likely appear as broad singlets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct signals for the carbons of the cyclohexyl ring, the imine carbon (C=N), and the carbonyl carbon of the carboxamide group. The imine and carbonyl carbons are expected to resonate at lower fields due to their deshielded nature.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands are expected for the N-H stretching of the amide and hydrazine groups, C-H stretching of the cyclohexyl ring, the C=N stretching of the imine, and the C=O stretching of the amide (Amide I band).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of small neutral molecules such as HNCO, NH₂CONH₂, or NH₂CONH, providing further structural confirmation.[5] The mass spectrum of the parent ketone, cyclohexanone, shows a characteristic base peak at m/z 55.[6]
Potential Applications in Drug Development
While specific biological activity data for 2-Cyclohexylidenehydrazinecarboxamide is not extensively reported in publicly available literature, the broader class of semicarbazones has been the subject of significant research in medicinal chemistry, demonstrating a wide range of pharmacological activities. This suggests that 2-Cyclohexylidenehydrazinecarboxamide could be a valuable scaffold for the development of new therapeutic agents.
Anticonvulsant Activity
Semicarbazones are a well-established class of compounds with potent anticonvulsant properties.[7] Their mechanism of action is often attributed to their ability to modulate voltage-gated sodium channels. Numerous studies on various semicarbazone derivatives have shown significant protection in preclinical models of epilepsy. The presence of the cyclohexyl moiety in other anticonvulsant compounds suggests that this structural feature in 2-Cyclohexylidenehydrazinecarboxamide may contribute to potential anticonvulsant effects.
Antimicrobial Activity
Hydrazinecarboxamides, the core structure of semicarbazones, have been investigated for their antimicrobial properties for an extended period.[8] Semicarbazone derivatives have shown activity against a broad spectrum of bacterial and fungal pathogens.[8][9] The lipophilicity and electronic properties of the substituents on the semicarbazone scaffold play a crucial role in their antimicrobial efficacy. The cyclohexyl group in 2-Cyclohexylidenehydrazinecarboxamide imparts a degree of lipophilicity that could be favorable for antimicrobial activity.
Anticancer Activity
Recent research has highlighted the potential of semicarbazone derivatives as anticancer agents.[10] Some semicarbazones have exhibited cytotoxic effects against various cancer cell lines, and their mechanism of action is being explored, with some studies suggesting an induction of autophagic cell death.[10] The evaluation of 2-Cyclohexylidenehydrazinecarboxamide for its cytotoxic potential against different cancer cell lines could be a promising area of investigation.
Figure 3: Potential therapeutic areas for 2-Cyclohexylidenehydrazinecarboxamide based on the known activities of the semicarbazone class.
Other Potential Applications
Beyond medicinal chemistry, semicarbazone derivatives have found applications in other fields. For instance, they have been investigated as corrosion inhibitors for mild steel in acidic environments.[11][12] The nitrogen and oxygen atoms in the semicarbazone moiety can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. The efficacy of 2-Cyclohexylidenehydrazinecarboxamide as a corrosion inhibitor could be a subject of further study.
Conclusion
2-Cyclohexylidenehydrazinecarboxamide is a readily synthesizable compound with a well-defined chemical structure and characteristic physical properties. While specific biological data for this molecule is limited, its classification as a semicarbazone places it within a class of compounds with significant and diverse pharmacological potential. The information and protocols provided in this guide are intended to facilitate further research into the properties and applications of 2-Cyclohexylidenehydrazinecarboxamide, with the hope of unlocking its potential as a novel therapeutic agent or a valuable chemical intermediate.
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